2-chloro-N-cycloheptyl-5-methyl-1,3-thiazole-4-carboxamide
CAS No.:
Cat. No.: VC14803053
Molecular Formula: C12H17ClN2OS
Molecular Weight: 272.79 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H17ClN2OS |
|---|---|
| Molecular Weight | 272.79 g/mol |
| IUPAC Name | 2-chloro-N-cycloheptyl-5-methyl-1,3-thiazole-4-carboxamide |
| Standard InChI | InChI=1S/C12H17ClN2OS/c1-8-10(15-12(13)17-8)11(16)14-9-6-4-2-3-5-7-9/h9H,2-7H2,1H3,(H,14,16) |
| Standard InChI Key | QQYMRXUFJSLFAB-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(N=C(S1)Cl)C(=O)NC2CCCCCC2 |
Introduction
2-Chloro-N-cycloheptyl-5-methyl-1,3-thiazole-4-carboxamide is a compound belonging to the thiazole family, characterized by a five-membered heterocyclic ring containing sulfur and nitrogen. This compound is of interest due to its potential biological activities, including antimicrobial and anticancer properties. The thiazole derivatives are known for their diverse pharmacological effects, making them significant in medicinal chemistry.
Key Features:
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Molecular Formula: C12H17ClN2OS
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Molecular Weight: Approximately 272.79 g/mol.
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CAS No.: 656830-26-1.
Synthesis of 2-Chloro-N-Cycloheptyl-5-Methyl-1,3-Thiazole-4-Carboxamide
The synthesis of this compound typically involves multi-step organic reactions. These processes require specific conditions such as temperature control, solvent choice (e.g., dimethylformamide), and reaction time optimization to achieve high yields and purity. Techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are often employed for monitoring reaction progress and confirming product identity.
Synthesis Steps:
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Starting Materials: Typically involve commercially available thiazole derivatives.
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Reaction Conditions: Temperature control, solvent selection, and reaction time optimization.
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Purification Techniques: TLC and NMR spectroscopy.
Chemical Reactions:
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Nucleophilic Substitution: Chlorine atom can be replaced by nucleophiles.
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Hydrolysis: Carboxamide group can be hydrolyzed to form carboxylic acid and amine.
Biological Activities
Thiazole derivatives, including 2-chloro-N-cycloheptyl-5-methyl-1,3-thiazole-4-carboxamide, have shown promise in exhibiting antimicrobial, antifungal, and anticancer properties. These compounds can act as inhibitors of various enzymes and modulators of biological pathways involved in inflammation and cancer progression.
Potential Applications:
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Antimicrobial Agents: Effective against bacteria and fungi.
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Anticancer Agents: Potential to inhibit tumor growth by interfering with cell signaling pathways.
Analytical Techniques for Characterization
Relevant analyses such as infrared spectroscopy (IR), mass spectrometry (MS), and NMR are essential for characterizing the properties of 2-chloro-N-cycloheptyl-5-methyl-1,3-thiazole-4-carboxamide.
Analytical Methods:
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IR Spectroscopy: For functional group identification.
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MS Spectroscopy: For molecular weight determination.
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NMR Spectroscopy: For structural confirmation.
Comparison with Similar Compounds
The thiazole family offers a diverse range of compounds with varying biological activities based on their structural modifications. For instance, compounds like 2-bromo-N-cycloheptyl-5-methyl-1,3-thiazole-4-carboxamide may exhibit different reactivity profiles due to the presence of bromine instead of chlorine.
Comparison Table:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-Chloro-N-cycloheptyl-5-methyl-1,3-thiazole-4-carboxamide | Chlorine at the second position, cycloheptyl group at nitrogen | Potential antimicrobial and anticancer properties |
| 2-Bromo-N-cycloheptyl-5-methyl-1,3-thiazole-4-carboxamide | Bromine instead of chlorine | Different reactivity profile |
| N-(Cycloheptylmethyl)-5-methylthiazole-4-carboxamide | No halogen, only carboxamide functionality | Altered biological activity |
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